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Compound of Interest

Methyl 6-bromopyrazolo[1,5-
Compound Name:
ajpyrimidine-2-carboxylate

Cat. No.: B1394968

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 6-
bromopyrazolo[1,5-a]pyrimidine-2-carboxylate

Introduction

Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic building block of
significant interest to the pharmaceutical and agrochemical industries. As a derivative of the
pyrazolo[1,5-a]pyrimidine scaffold, it serves as a crucial intermediate in the synthesis of
compounds with diverse biological activities. The fused bicyclic system, which combines a
pyrazole and a pyrimidine ring, is a privileged structure in medicinal chemistry, frequently
appearing in molecules designed as protein kinase inhibitors for applications in oncology,
immunology, and neurology.[1][2]

The strategic placement of the bromine atom at the 6-position and the methyl ester at the 2-
position provides two chemically distinct handles for further molecular elaboration. The bromine
atom is particularly valuable as it allows for a variety of cross-coupling reactions (e.g., Suzuki,
Heck, Sonogashira) to introduce molecular complexity, a cornerstone of modern drug
discovery.

This technical guide provides researchers, scientists, and drug development professionals with
a comprehensive overview of the known and predicted physicochemical properties of Methyl 6-
bromopyrazolo[1,5-a]pyrimidine-2-carboxylate. It details its chemical identity, structural
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features, spectroscopic characteristics, and offers expert guidance on its synthesis, handling,
and characterization.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is paramount for reproducible scientific
research. The core identity of Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate is
established by its IUPAC name, CAS registry number, and molecular formula.

Identifier Value Source

methyl 6-bromopyrazolo[1,5-
IUPAC Name o [3]
a]pyrimidine-2-carboxylate

CAS Number 1005209-40-4 [3]
Molecular Formula CsHeBrNsO:2 [3]
Molecular Weight 256.06 g/mol [3]
, COC(=0)C1=NN2C=C(C=NC2
Canonical SMILES [3]
=C1)Br
WQDSBMSESLQEC-
InChl Key OWQ Q [3]

UHFFFAOYSA-N

The foundational structure is the pyrazolo[1,5-a]pyrimidine bicyclic system. The numbering
convention is critical for the correct interpretation of spectroscopic data and for planning
synthetic modifications.

[ |
Click to download full resolution via product page

Caption: Structure of Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is essential for
designing experiments, developing formulations, and predicting its behavior in biological
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systems.

Tabulated Summary of Properties

The following table summarizes key experimental and computed physical properties. It is
important to note that while many properties are computationally predicted, they provide
valuable initial estimates for experimental design.
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Property Value

Details /
Implications

Source

Appearance Solid (predicted)

Expected to be a
crystalline or

amorphous solid,
likely off-white to

yellow.

Melting Point Data not available

Crucial for assessing
purity. Decomposition
may occur at high

temperatures.

Solubility Data not available

Predicted to be

soluble in polar

organic solvents -
(DMSO, DMF,

CH2Cl2).

pKa -2.17 £ 0.40

Predicted. The
molecule is a very [4]

weak base.

XLogP3 1.2

A measure of
lipophilicity. This value
suggests moderate

cell permeability.

Topological Polar
Surface Area (TPSA)

56.5 A2

Suggests good
potential for oral
[31[4]

bioavailability
(typically <140 A2).

Hydrogen Bond
Donors

The molecule cannot
donate hydrogen [3]

bonds.

Hydrogen Bond 4

Acceptors

The nitrogen and [3]14]

oxygen atoms can

© 2025 BenchChem. All rights reserved.

4/12 Tech Support


https://wap.guidechem.com/encyclopedia/methyl-6-bromopyrazolo-1-5-a-p-dic1562713.html
https://pubchem.ncbi.nlm.nih.gov/compound/49757483
https://pubchem.ncbi.nlm.nih.gov/compound/49757483
https://wap.guidechem.com/encyclopedia/methyl-6-bromopyrazolo-1-5-a-p-dic1562713.html
https://pubchem.ncbi.nlm.nih.gov/compound/49757483
https://pubchem.ncbi.nlm.nih.gov/compound/49757483
https://wap.guidechem.com/encyclopedia/methyl-6-bromopyrazolo-1-5-a-p-dic1562713.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1394968?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

accept hydrogen

bonds.

Indicates low

Rotatable Bond Count 2 conformational [3]
flexibility.

Experimental Determination of Physical Properties

Given the absence of public experimental data for properties like melting point and solubility,

researchers must determine these empirically.

Workflow for Physicochemical Characterization

Melting Point Determination
(Capillary Method)

y

Solubility Assessment Assess Purity
(in various solvents) (Sharpness of melt)

' v

Spectroscopic Confirmation
(NMR, MS, IR)

:
>
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Caption: Standard workflow for the physical characterization of a new chemical entity.

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/49757483
https://www.benchchem.com/product/b1394968?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1394968?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Protocol 1: Melting Point Determination

Preparation: Ensure the sample is dry and finely powdered.
Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
Measurement: Place the capillary tube in a calibrated melting point apparatus.

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point, then
reduce the heating rate to 1-2 °C per minute.

Observation: Record the temperature range from the appearance of the first liquid droplet to
the complete liquefaction of the sample. A narrow range (< 2 °C) is indicative of high purity.

Protocol 2: Qualitative Solubility Assessment

Setup: Add approximately 1-2 mg of the compound to a series of small vials.

Solvent Addition: To each vial, add 0.5 mL of a different solvent (e.g., Water, Ethanol, DMSO,
Dichloromethane, Hexanes).

Observation: Agitate the vials at a controlled temperature (e.g., 25 °C) for several minutes.

Classification: Visually classify the solubility as 'freely soluble’ (dissolves completely),
'sparingly soluble' (partial dissolution), or ‘insoluble’. This provides a practical basis for
choosing solvents for reactions, purification, and biological assays.

Spectroscopic Characterization

While public spectral data is not available, the structure of Methyl 6-bromopyrazolo[1,5-

a]pyrimidine-2-carboxylate allows for the prediction of its key spectroscopic features, which

are essential for its unambiguous identification.

'H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons on the bicyclic core and a singlet for the methyl ester protons (~3.9-4.1 ppm). The
aromatic protons will appear as singlets or doublets, with their chemical shifts and coupling
constants providing definitive proof of the substitution pattern.
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e 13C NMR: The carbon spectrum will show signals for each of the eight unique carbon atoms.
The carbonyl carbon of the ester will be the most downfield signal (~160-165 ppm). The
bromine-substituted carbon (C6) will also have a characteristic chemical shift.

e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for
confirming the molecular formula. The spectrum will exhibit a characteristic isotopic pattern
for a molecule containing one bromine atom (a pair of peaks of nearly equal intensity, M+
and M+2, separated by 2 Da).

« Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band
corresponding to the carbonyl (C=0) stretch of the ester group, typically found in the range
of 1720-1740 cm~1,

Synthesis and Purification

The synthesis of pyrazolo[1,5-a]pyrimidines is well-documented, typically involving the
cyclocondensation of a 5-aminopyrazole derivative with a suitable three-carbon electrophilic
partner.[2]

Representative Synthetic Strategy

A plausible synthesis for Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate involves
the reaction of a 3-amino-5-substituted pyrazole with a reagent that provides the C5, C6, and
C7 atoms of the pyrimidine ring. Microwave-assisted organic synthesis has been shown to be
particularly effective for this class of heterocycles, often leading to higher yields and shorter
reaction times.[2]

Simplified Synthesis and Purification Workflow
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Reactants:
- 5-Aminopyrazole Derivative
- B-Ketoester or equivalent

Cyclocondensation
(e.g., Microwave, Acid/Base catalyst)
(Crude Product Mixture)

Purification
(Column Chromatography)

:

Analysis & Characterization
(TLC, NMR, MS)

Pure Methyl 6-bromopyrazolo
[1,5-a]pyrimidine-2-carboxylate
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Caption: A general workflow for the synthesis and purification of the target compound.

Purification Protocol: Column Chromatography

o Rationale: The moderate polarity of the target molecule (XLogP = 1.2) makes it an ideal
candidate for purification via normal-phase silica gel chromatography.

o Stationary Phase: Silica gel (230-400 mesh).

o Mobile Phase (Eluent): A gradient system of ethyl acetate in hexanes is a common starting
point. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve
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a retention factor (Rf) of approximately 0.3.

e Procedure:
o Dissolve the crude product in a minimal amount of dichloromethane.
o Adsorb the mixture onto a small amount of silica gel and dry it to a fine powder.
o Load the dry powder onto a pre-packed silica gel column.
o Elute the column with the chosen mobile phase, collecting fractions.
o Analyze the collected fractions by TLC to identify those containing the pure product.

o Combine the pure fractions and remove the solvent under reduced pressure to yield the
purified solid.

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for this exact compound contains limited GHS
classification data[4][5], information from closely related analogues, such as the parent
carboxylic acid and other isomers, provides a strong basis for a conservative hazard
assessment.[6][7]

Hazard Assessment

Based on analogous structures, Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate
should be handled as a potentially hazardous substance with the following warnings:

o Acute Toxicity: May be harmful if swallowed.[7][8]
o Skin Irritation: May cause skin irritation.[6][7]
o Eye Irritation: May cause serious eye irritation.[6][7]

» Respiratory Irritation: May cause respiratory tract irritation.[6][7][8]

Recommended Handling Procedures
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All work should be conducted in a well-ventilated fume hood. The following personal protective
equipment (PPE) is mandatory:

» Eye Protection: Safety glasses with side shields or chemical goggles.
e Hand Protection: Nitrile or other chemically resistant gloves.
o Body Protection: A standard laboratory coat.

o Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved
respirator is recommended.

Avoid inhalation of dust and direct contact with skin and eyes. Wash hands thoroughly after
handling.[6]

Storage Conditions

To ensure long-term stability and purity, the compound should be stored under the following
conditions:

o Temperature: In a cool, dry place. Storage at 2-8°C is recommended for long-term
preservation.[4]

o Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere (e.g.,
Argon or Nitrogen) to prevent moisture uptake and potential degradation.

 Light: Protect from direct light.

Conclusion

Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate is a versatile and valuable building
block for chemical synthesis. Its key physicochemical properties, including moderate
lipophilicity and a high density of hydrogen bond acceptors, make it an attractive scaffold for
the development of bioactive molecules. While experimental data on its physical properties is
sparse in the public domain, this guide provides a robust framework based on computational
predictions and data from analogous structures. By following the outlined protocols for
characterization, purification, and safe handling, researchers can effectively utilize this
compound to advance projects in drug discovery and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b1394968?utm_src=pdf-custom-synthesis
https://www.myskinrecipes.com/shop/en/pyrazolo-pyrimidine-derivatives/211626-methyl-6-bromopyrazolo-15-a-pyrimidine-3-carboxylate.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11795850/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11795850/
https://pubchem.ncbi.nlm.nih.gov/compound/49757483
https://pubchem.ncbi.nlm.nih.gov/compound/49757483
https://wap.guidechem.com/encyclopedia/methyl-6-bromopyrazolo-1-5-a-p-dic1562713.html
https://www.guidechem.com/msds/1005209-42-6.html
https://aksci.com/sds/9361DZ_SDS.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/6-Bromopyrazolo_1_5-a_pyrimidine-2-carboxylic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/6-Bromopyrazolo_1_5-a_pyrimidine-2-carboxylic-acid
http://www.angenechemical.com/sds/1264193-11-4.pdf
https://www.benchchem.com/product/b1394968#methyl-6-bromopyrazolo-1-5-a-pyrimidine-2-carboxylate-physical-properties
https://www.benchchem.com/product/b1394968#methyl-6-bromopyrazolo-1-5-a-pyrimidine-2-carboxylate-physical-properties
https://www.benchchem.com/product/b1394968#methyl-6-bromopyrazolo-1-5-a-pyrimidine-2-carboxylate-physical-properties
https://www.benchchem.com/product/b1394968#methyl-6-bromopyrazolo-1-5-a-pyrimidine-2-carboxylate-physical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1394968?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1394968?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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